molecular formula C21H16ClN3O4S B278742 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate

2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate

Cat. No. B278742
M. Wt: 441.9 g/mol
InChI Key: BYLMJKLQSCKQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CIB-09 and is a derivative of benzisothiazolone.

Scientific Research Applications

2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its anti-bacterial properties and has shown potential in inhibiting the growth of bacteria.

Mechanism of Action

The mechanism of action of 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, inflammation, and bacterial growth.
Biochemical and physiological effects:
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method to improve the yield and purity of the compound. Finally, further studies can be conducted to assess the toxicity and safety of this compound in vivo.

Synthesis Methods

The synthesis of 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate involves the reaction of 2-chloro-1,1-dioxido-1,2-benzisothiazol-3-ylamine with ethyl nicotinate in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.

properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H16ClN3O4S/c22-17-8-2-3-9-18(17)25(12-13-29-21(26)15-6-5-11-23-14-15)20-16-7-1-4-10-19(16)30(27,28)24-20/h1-11,14H,12-13H2

InChI Key

BYLMJKLQSCKQDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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